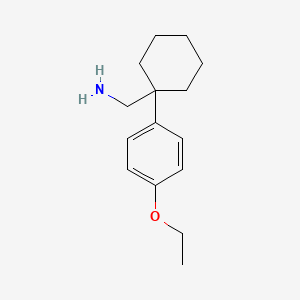
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: is an organic compound with the molecular formula C15H23NO. It is a derivative of cyclohexylmethanamine, where the cyclohexyl group is substituted with a 4-ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Ethoxyphenyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an ethoxybenzene is reacted with a cyclohexyl halide in the presence of a Lewis acid catalyst.
Formation of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques can further enhance the efficiency and quality of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1-(4-Ethoxyphenyl)cyclohexyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
(1-(4-Ethoxyphenyl)cyclohexyl)methanamine: can be compared with other similar compounds, such as:
(1-(4-Methoxyphenyl)cyclohexyl)methanamine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
(1-(4-Phenyl)cyclohexyl)methanamine: This compound lacks the ethoxy group, which can influence its biological activity and interactions.
(1-(4-Chlorophenyl)cyclohexyl)methanamine:
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
[1-(4-ethoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C15H23NO/c1-2-17-14-8-6-13(7-9-14)15(12-16)10-4-3-5-11-15/h6-9H,2-5,10-12,16H2,1H3 |
Clave InChI |
IQQUNZMMPDOEGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(CCCCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


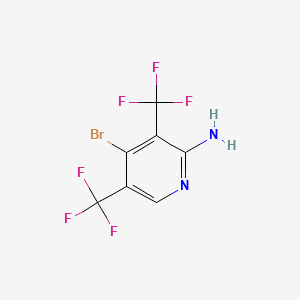
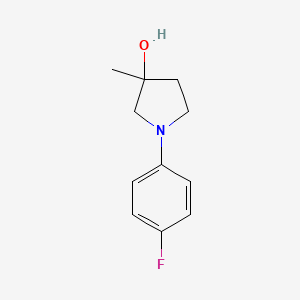
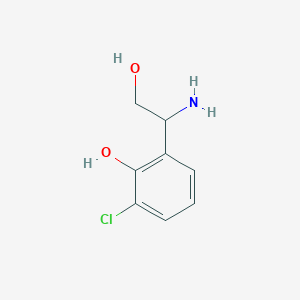
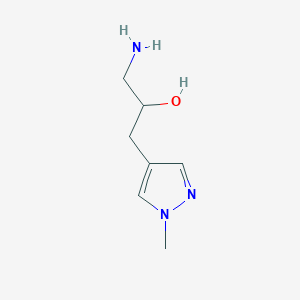

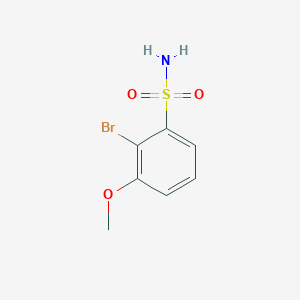
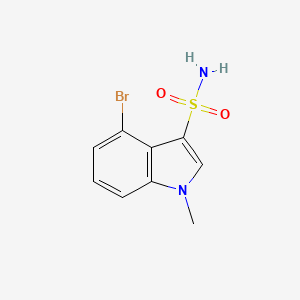
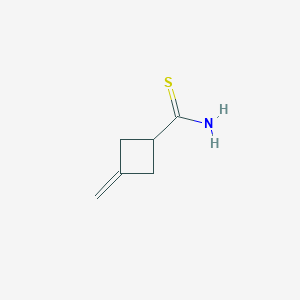
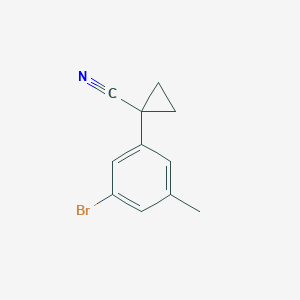

![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)



